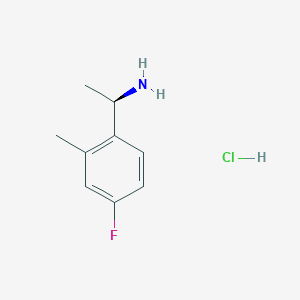

(1R)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

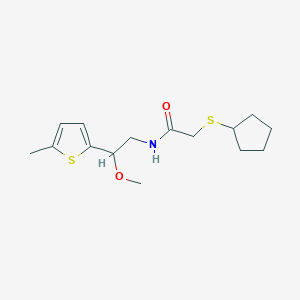

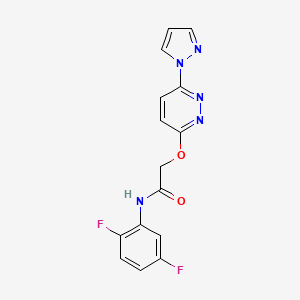

“(1R)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2126142-92-3 . It is a powder in physical form .

Molecular Structure Analysis

The molecular formula of this compound is C9H13ClFN . The InChI code is 1S/C9H12FN.ClH/c1-6-5-8(10)3-4-9(6)7(2)11;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1 .Physical And Chemical Properties Analysis

The molecular weight of this compound is 189.66 . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Structural Characterization

Complexes and ligands with structural similarities to (1R)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride have been synthesized and characterized to explore their potential in binding with DNA/Protein and anticancer activities. For instance, Schiff base ligands and their complexes were thoroughly characterized, demonstrating efficient binding with calf thymus DNA and bovine serum albumin, suggesting implications in medicinal chemistry and drug development (Mukhopadhyay et al., 2015).

Chiral Solvating Agents

Compounds structurally related to (1R)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride have been utilized as chiral solvating agents for the NMR determination of the enantiomeric composition of amines and amino alcohols. This application is crucial in pharmaceutical research where the determination of enantiomeric purity is vital (Chinchilla et al., 1995).

Antimicrobial and Antifungal Activities

Novel amides synthesized from similar fluoro-substituted amines have shown promising antibacterial and antifungal activities. This research highlights the potential of fluoro-substituted compounds in developing new antimicrobial agents, which could address the rising issue of drug-resistant pathogens (Pejchal et al., 2015).

Catalysis and Chemical Synthesis

Research has also explored the use of related compounds in catalysis, demonstrating their utility in regioselective intermolecular hydroamination of alkenes and alkynes. These catalytic processes are fundamental in organic synthesis, providing efficient routes to a wide range of amines and imines crucial in drug development and materials science (Ryu et al., 2003).

Enzymatic Kinetic Resolution

Enzyme-catalyzed kinetic resolution of racemates, employing related compounds, is another significant area of research. This method is widely used in the pharmaceutical industry to produce enantiomerically pure alcohols and amines, highlighting the importance of such compounds in facilitating selective reactions (Bassut et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

(1R)-1-(4-fluoro-2-methylphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c1-6-5-8(10)3-4-9(6)7(2)11;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBXYEBMHQECPO-OGFXRTJISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)[C@@H](C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2647434.png)

![N-(2-methoxyethyl)-2-{[(naphthalen-1-yloxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2647442.png)

![2-[(Oxan-4-yl)methoxy]pyrazine](/img/structure/B2647444.png)

![Methyl 1-(1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxylate](/img/structure/B2647446.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2647447.png)